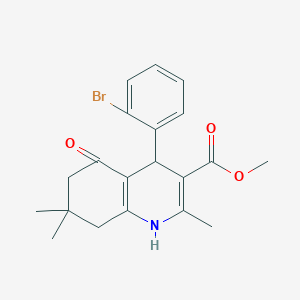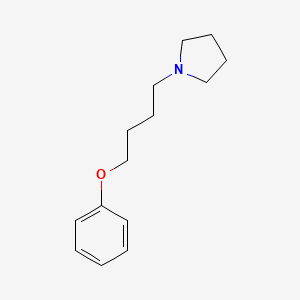![molecular formula C18H26ClN3O3S B5182930 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine](/img/structure/B5182930.png)
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine, also known as CSP-1103, is a compound that has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine may enhance GABAergic neurotransmission by binding to the GABA-A receptor and increasing the activity of GABA.
Biochemical and Physiological Effects:
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, as well as to increase the activity of GABAergic neurons. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine is that it has been extensively studied in animal models, with a number of studies demonstrating its potential as a therapeutic agent for various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Zukünftige Richtungen
There are a number of future directions for research on 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine. One area of interest is the potential for 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine as a therapeutic agent for epilepsy, with some studies suggesting that it may be effective in reducing seizure activity. Another area of interest is the potential for 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine as a neuroprotective agent, with some studies suggesting that it may have antioxidant properties that protect against oxidative stress and neurodegeneration. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine and to develop targeted therapies based on its effects.
Synthesemethoden
The synthesis of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine-1-sulfonyl chloride to form 2-chloro-5-(1-piperidinylsulfonyl)benzoic acid. This intermediate is then coupled with 4-ethylpiperazine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to obtain 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been shown to have anticonvulsant and analgesic effects in animal models, as well as anxiolytic effects in behavioral tests. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has also been studied for its potential as a neuroprotective agent, with some studies suggesting that it may have antioxidant properties that protect against oxidative stress.
Eigenschaften
IUPAC Name |
(2-chloro-5-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-2-20-10-12-21(13-11-20)18(23)16-14-15(6-7-17(16)19)26(24,25)22-8-4-3-5-9-22/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHSIVRNGOABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![1'-(3-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)

![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)

![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)
![3-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5182897.png)
![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)
![1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5182911.png)
![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5182925.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5182944.png)
![{2,6-dichloro-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5182949.png)
![4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5182952.png)